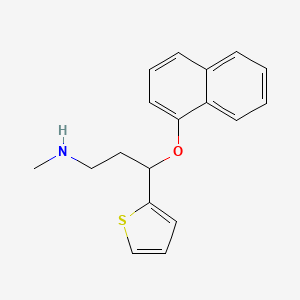

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine

Übersicht

Beschreibung

Duloxetine is a member of thiophenes. It has a role as an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor.

Wirkmechanismus

Target of Action

The primary targets of (±)-Duloxetine are still under investigation. These interactions play a crucial role in the compound’s therapeutic effects .

Mode of Action

The mode of action of (±)-Duloxetine involves its interaction with its targets, leading to various changes at the cellular level. The compound binds to its targets, altering their function and triggering a cascade of biochemical reactions .

Biochemical Pathways

(±)-Duloxetine affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. These effects can include changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of (±)-Duloxetine are crucial for understanding its bioavailability and therapeutic effects. These properties determine how the compound is absorbed into the body, distributed to its sites of action, metabolized, and ultimately excreted .

Result of Action

The molecular and cellular effects of (±)-Duloxetine’s action are diverse and depend on the specific targets and pathways affected. These effects can include changes in cellular function, alterations in gene expression, and modulation of signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (±)-Duloxetine. These factors can include temperature, pH, and the presence of other compounds or substances. Changes in these environmental factors can alter the compound’s stability, its interactions with its targets, and its overall therapeutic effects .

Biologische Aktivität

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine, commonly known as Duloxetine , is a compound that has garnered significant attention in pharmacological research due to its biological activity, particularly as a serotonin and norepinephrine reuptake inhibitor (SNRI). This article explores its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C18H20ClNOS

- Molecular Weight : 333.88 g/mol

- CAS Number : 136434-34-9

- Physical Form : Solid (HCl salt)

- Melting Point : 162-172°C

- Solubility : Soluble in water at 5 mg/mL (clear solution when warmed) .

Duloxetine primarily acts as a dual reuptake inhibitor , affecting both serotonin (5-HT) and norepinephrine (NE) neurotransmitters. It exhibits a high affinity for human serotonin and norepinephrine transporters, facilitating increased levels of these neurotransmitters in the synaptic cleft. The NE/5-HT reuptake ratio ranges between 2 and 9, indicating a balanced inhibition profile . Importantly, Duloxetine has low affinity for other receptors, which minimizes side effects associated with broader receptor interactions .

Antidepressant Effects

Duloxetine is widely used in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical trials have demonstrated its efficacy in reducing depressive symptoms, with significant improvements observed in patients compared to placebo groups .

Pain Management

In addition to its antidepressant properties, Duloxetine is effective in managing chronic pain conditions such as diabetic peripheral neuropathic pain (DPN) and fibromyalgia. The compound's mechanism involves enhancing serotonergic and noradrenergic signaling pathways in the central nervous system (CNS), which modulates pain perception .

Case Studies

- Major Depressive Disorder :

- Chronic Pain :

- Generalized Anxiety Disorder :

Comparative Efficacy

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine is characterized by a naphthalene moiety connected via an ether linkage to a thiophene ring at the gamma position of a propanamine chain. Its structural similarity to duloxetine, a known serotonin-norepinephrine reuptake inhibitor (SNRI), positions it as a candidate for similar pharmacological effects.

The primary application of this compound lies in its potential as an antidepressant or anxiolytic agent. Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, enhancing neurotransmitter signaling in the brain.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various contexts:

- Antidepressant Efficacy :

-

Neuropharmacological Research :

- The compound serves as a valuable tool for studying serotonin and norepinephrine pathways, contributing to our understanding of neuropharmacology.

Eigenschaften

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861238 | |

| Record name | (±)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116817-13-1 | |

| Record name | (±)-Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Duloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.